molecular formula C6H12O6 B1443872 D-[1,2,3-13C3]Glucose CAS No. 478529-32-7

D-[1,2,3-13C3]Glucose

Cat. No. B1443872
CAS RN: 478529-32-7
M. Wt: 183.13 g/mol
InChI Key: WQZGKKKJIJFFOK-VJPMIEPHSA-N
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Description

D-[1,2,3-13C3]Glucose is a labeled D-glucose used as a cellular energy source and in various metabolic processes .


Synthesis Analysis

This compound is synthesized using various metabolic processes . It has been used in the enzymatic synthesis of D-Glucose-based surfactants . A series of novel D-glucose-derived 1,2,3-triazoles have also been synthesized in excellent yields .


Molecular Structure Analysis

The molecular weight of this compound is 183.14 . It has the molecular formula (13C)3C3H12O6 .


Chemical Reactions Analysis

D-Gluconic acid, the C1-oxidized form of D-glucose, can be obtained through the hydrolysis of D-gluconolactone . Glucose oxidase catalyzes the oxidation of glucose to form hydrogen peroxide, which then reacts with a dye in the presence of peroxidase to give a stable-colored product .


Physical And Chemical Properties Analysis

Glucose is a monosaccharide, which is another term for simple sugar. It is one of three monosaccharides that are used by the body, but it is the only one that can be used directly to produce ATP . Glucose contains four asymmetrical carbon atoms in its structure .

Scientific Research Applications

Brain Metabolism Imaging

D-[1,2,3-13C3]Glucose plays a critical role in imaging brain metabolism. For instance, Nasrallah et al. (2013) demonstrated that 2-Deoxy-D-glucose (2DG), a surrogate molecule for glucose uptake and metabolism, can be indirectly detected in proton magnetic resonance imaging (MRI) through chemical exchange saturation transfer (CEST). This technique allows imaging of deoxyglucose/glucose uptake and metabolism in vivo without isotopic labeling, enhancing the understanding of cerebral metabolism (Nasrallah et al., 2013).

Pyrolysis of Glucose

Research on the pyrolysis of D-glucose, using 13C labeling, provides insights into the formation of various carbonyl compounds. Paine et al. (2008) conducted co-pyrolysis of uniformly labeled and unlabeled D-glucose, using isotopic labeling to determine the origin of specific carbons within each of the pyrolysis products. This research contributes to understanding the chemical processes involved in glucose decomposition (Paine, Pithawalla, & Naworal, 2008).

Cerebral Metabolism Studies

Localized 13C NMR Spectroscopy was used by Gruetter et al. (1994) to study cerebral metabolism of D-[1-13C]Glucose. The research showed the incorporation of labels into various amino acids, providing insights into brain metabolism and its reliance on glucose (Gruetter et al., 1994).

Metabolic Flux Analysis

The application of 13C isotopes, such as this compound, is crucial in metabolic flux analysis. Zamboni et al. (2009) described a protocol using microbes grown on 13C-labeled glucose to determine metabolic fluxes. This approach is vital for quantifying the integrated responses of metabolic networks and has broad applications in metabolic studies (Zamboni, Fendt, Rühl, & Sauer, 2009).

Metabolic Regulation Studies

Lin et al. (1993) developed a method using 13C isotopes to study glucose metabolism in mammalian cells. By using [U-13C6]glucose, they determined isotopomer distributions in various metabolites, aiding in understanding metabolic regulation of glucose in different cell types (Lin, Cheng, & Wright, 1993).

Glucose Metabolism in Mice

Mishkovsky et al. (2017) demonstrated the use of hyperpolarized 13C MRS to measure cerebral glucose metabolism in vivo in mice. This innovative method allowed real-time observation of dynamic 13C-labeling of metabolic products from 13C-glucose, significantly advancing the understanding of brain glucose metabolism (Mishkovsky et al., 2017).

Mechanism of Action

Target of Action

D-[1,2,3-13C3]Glucose, a labeled form of D-glucose, primarily targets the glucose transporters and enzymes involved in glucose metabolism . These include the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2), which play predominant roles in intestinal transport of glucose into the circulation .

Mode of Action

this compound interacts with its targets in a similar manner to D-glucose. It is transported into cells via glucose transporters and is metabolized through glycolysis and other metabolic pathways . The 13C label allows for the tracking of glucose metabolism, providing valuable information about metabolic processes.

Biochemical Pathways

this compound participates in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, glucose is converted to pyruvic acid, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . Gluconeogenesis, on the other hand, is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of D-glucose. It is absorbed from the digestive tract, distributed throughout the body, metabolized in cells, and the waste products are excreted .

Result of Action

The metabolism of this compound results in the production of energy and metabolic intermediates. It acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation . The 13C label allows for the tracking of these processes, providing valuable insights into cellular metabolism .

Action Environment

Environmental factors can influence the action of this compound. For instance, lifestyle factors such as diet and physical activity can affect glucose metabolism . Exposure to environmental pollutants has also been associated with an increased risk of type 2 diabetes, a disease characterized by impaired glucose metabolism . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors .

Future Directions

Continuous glucose monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . Future challenges in closed-loop technology include the development of fully closed-loop systems that do not require user input for meal announcements or carbohydrate counting .

properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-VJPMIEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-[1,2,3-13C3]Glucose
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